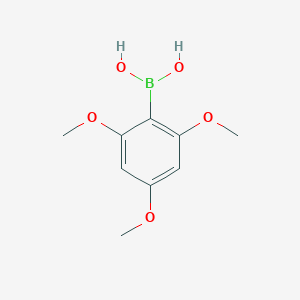

2,4,6-Trimethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2,4,6-trimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLRXZVPEQJTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400722 | |

| Record name | 2,4,6-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135159-25-0 | |

| Record name | 2,4,6-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,4,6-Trimethoxyphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-trimethoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Its unique electronic and steric properties make it a valuable building block, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of complex biaryl structures. This document details its physicochemical properties, a representative synthesis protocol, and its primary application in C-C bond formation, including a detailed look at the catalytic cycle.

Compound Identification and Properties

This compound is an organoboron compound that is widely used as an intermediate in organic synthesis.[1][2] Its chemical identity and key physicochemical properties are summarized below.

CAS Number: 135159-25-0[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2,4,6-trimethoxyphenyl)boronic acid | [1][4] |

| Molecular Formula | C₉H₁₃BO₅ | [3][4] |

| Molecular Weight | 212.01 g/mol | [3][4] |

| Appearance | Solid, colorless powder | [2][3] |

| Melting Point | 96-100 °C | [1][2] |

| Solubility | Slightly soluble in water | [1][2] |

| Purity | Typically ≥98% | [3] |

| Storage | Store in freezer (-20°C) under an inert atmosphere | [3] |

| InChI Key | PKLRXZVPEQJTTJ-UHFFFAOYSA-N | [1][3][4] |

| SMILES | COC1=CC(OC)=C(B(O)O)C(OC)=C1 | [1][4] |

Safety and Handling: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this compound.[3]

Synthesis of Arylboronic Acids

Representative Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the synthesis of a structurally analogous compound and serves as a general guideline.

-

Grignard Reagent Formation: To a dry, three-necked, round-bottomed flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2-1.5 equivalents). Add a small volume of anhydrous tetrahydrofuran (THF). To initiate the reaction, add a small amount of an activator like iodine or 1,2-dibromoethane. A solution of 2-bromo-1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous THF is then added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is typically heated at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[5]

-

Borylation: The reaction mixture is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5-3.0 equivalents), in anhydrous THF is added dropwise, maintaining the low temperature to prevent side reactions.[6] After the addition, the mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.[5]

-

Hydrolysis (Workup): The reaction is quenched by cooling the flask to 0 °C and slowly adding an aqueous acid solution (e.g., 1 M HCl).[5] This hydrolyzes the boronate ester to the desired boronic acid. The mixture is stirred for 1-2 hours.

-

Purification: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure arylboronic acid.[5]

Caption: Representative workflow for the synthesis of arylboronic acids.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7] Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and advanced materials.[8][9][10] The mild reaction conditions, commercial availability of reagents, and high functional group tolerance make the Suzuki-Miyaura coupling a favored method in drug discovery and process chemistry.[7][8]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: A palladium(0) complex reacts with an aryl halide (Ar¹-X), inserting into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state, forming an organopalladium(II) intermediate.[11][12]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium(II) complex. The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[7][12] This step results in a diarylpalladium(II) intermediate.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step reduces the palladium back to its catalytically active 0 oxidation state, allowing it to re-enter the cycle.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

| Component | Example | Molar Equivalents | Role |

| Aryl Halide | e.g., 4-Bromoanisole | 1.0 | Electrophile |

| Boronic Acid | This compound | 1.1 - 1.5 | Nucleophile source |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1 - 5 mol% | Catalyst |

| Ligand | SPhos, PPh₃, DtBuPF | 1 - 10 mol% | Stabilizes catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid |

| Solvent | Toluene, Dioxane, THF, Water | - | Reaction medium |

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., DtBuPF, 0.06 equiv.).[13]

-

Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by several cycles of vacuum and backfill.[14]

-

Solvent Addition: Anhydrous and degassed solvent (e.g., THF or Toluene/Water mixture) is added via syringe.[13][14] The mixture is often degassed for an additional 15-20 minutes by bubbling the inert gas through the suspension.[13]

-

Reaction: The mixture is heated with vigorous stirring to the desired temperature (typically 70-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.[13]

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and/or 1N HCl to remove the base and inorganic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[13]

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure biaryl product.[13]

Conclusion

This compound is a key reagent for synthetic chemists, offering a reliable pathway to sterically hindered and electron-rich biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its well-defined properties and predictable reactivity make it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. Understanding its synthesis, handling, and the mechanics of its primary application is essential for researchers aiming to leverage its synthetic potential.

References

- 1. 2,4,6-Trimethoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]

- 2. 2,4,6-TRIMETHOXYBENZENEBORONIC ACID | 135159-25-0 [chemicalbook.com]

- 3. This compound | 135159-25-0 [sigmaaldrich.com]

- 4. This compound | C9H13BO5 | CID 4197996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4,6-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,4,6-trimethoxyphenylboronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is an organoboron compound with the chemical formula C₉H₁₃BO₅.[1][2] It features a phenyl ring substituted with a boronic acid group and three methoxy groups at positions 2, 4, and 6.

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃BO₅ | [1][2] |

| Molecular Weight | 212.01 g/mol | [1][3] |

| CAS Number | 135159-25-0 | [3] |

| Appearance | White to cream to pale yellow crystals or powder | [4] |

| Melting Point | 96.0-103.0 °C | [4] |

| Solubility | Slightly soluble in water | [5] |

| Purity | ≥97.5% (HPLC) | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show singlets for the aromatic protons, the methoxy protons, and a broad singlet for the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bonded to oxygen appearing at lower field, and a signal for the methoxy carbons. The carbon atom attached to the boron atom would also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum of an arylboronic acid typically shows a strong, broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding. C-O stretching from the methoxy groups would be observed in the 1250-1000 cm⁻¹ region, and B-C stretching may appear around 1090-1000 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for this compound is not detailed in the available literature, the following procedure for the structurally similar 2,4,6-trimethylphenylboronic acid illustrates the key steps.[7][8] This can be adapted by starting with 2-bromo-1,3,5-trimethoxybenzene.

Experimental Protocol: Representative Synthesis of an Arylboronic Acid [7][8]

-

Grignard Reagent Formation:

-

To a dry, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of the corresponding aryl bromide (e.g., 2-bromo-1,3,5-trimethoxybenzene) (1 equivalent) in anhydrous THF via the dropping funnel.

-

If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be required.

-

Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triethyl borate (1.5 to 2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Stir the mixture for a few hours at room temperature.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., benzene or a mixture of hexanes and ethyl acetate) to yield the pure arylboronic acid.

-

Figure 2: General workflow for the synthesis of arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate, making it a powerful tool for the synthesis of biaryls and other complex molecules.[2][10][11]

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps:[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10]

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

-

Reaction Setup:

-

In a round-bottom flask or a reaction vial, combine the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

-

If a ligand is required (e.g., for less reactive aryl chlorides), add the appropriate phosphine ligand.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

-

Reaction Execution:

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water; or dioxane and water) to the reaction vessel.

-

Heat the reaction mixture with stirring to the desired temperature (typically between 80-110 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Safety Information

This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. It is advisable to store it in a cool, dry place under an inert atmosphere.[3]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This guide provides a summary of the available technical information on this compound. For further details, it is recommended to consult the cited literature and relevant safety data sheets.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. This compound | C9H13BO5 | CID 4197996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 135159-25-0 [sigmaaldrich.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. 2,4,6-Trimethoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxyphenylboronic Acid

This technical guide provides a comprehensive protocol for the synthesis of 2,4,6-trimethoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The primary method detailed is the directed ortho-lithiation of 1,3,5-trimethoxybenzene, a direct and efficient route. An alternative two-step method commencing with the bromination of 1,3,5-trimethoxybenzene followed by a Grignard reaction is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Strategy: Directed Ortho-lithiation

The methoxy groups of 1,3,5-trimethoxybenzene are effective directing groups for ortho-lithiation.[1] This strategy involves the deprotonation of the aromatic ring at a position ortho to a directing group by a strong organolithium base, followed by quenching with an electrophile. In this synthesis, n-butyllithium serves as the base, and trimethyl borate is the electrophile that introduces the boronic acid moiety.

Signaling Pathway of Directed Ortho-lithiation

Caption: Directed ortho-lithiation of 1,3,5-trimethoxybenzene.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the synthesis of this compound via directed ortho-lithiation.

| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Volume |

| 1,3,5-Trimethoxybenzene | 1.0 | 168.19 | 5.00 g | - |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | - | 13.1 mL |

| Trimethyl borate | 1.2 | 103.91 | 3.68 g | 4.1 mL |

| Tetrahydrofuran (THF), anhydrous | - | 72.11 | - | 100 mL |

| Hydrochloric acid (1 M) | - | 36.46 | - | ~50 mL |

| Reaction Conditions | ||||

| Lithiation Temperature | - | - | -78 °C | - |

| Lithiation Time | - | - | 2 hours | - |

| Borylation Temperature | - | - | -78 °C to room temp. | - |

| Borylation Time | - | - | Overnight | - |

| Hydrolysis Temperature | - | - | 0 °C | - |

Detailed Experimental Protocol

1. Reaction Setup:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

1,3,5-trimethoxybenzene (5.00 g, 29.7 mmol) is added to the flask, followed by 100 mL of anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

2. Lithiation:

-

n-Butyllithium (13.1 mL of a 2.5 M solution in hexanes, 32.7 mmol) is added dropwise to the stirred solution at -78 °C over a period of 20 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours.

3. Borylation:

-

Trimethyl borate (4.1 mL, 35.6 mmol) is added dropwise to the reaction mixture at -78 °C.

-

The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

4. Work-up and Isolation:

-

The reaction is cooled to 0 °C in an ice bath.

-

1 M hydrochloric acid (approx. 50 mL) is slowly added to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to ~2.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

5. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford this compound as a white solid.

Alternative Synthetic Route: Grignard Reaction

An alternative, two-step synthesis involves the initial bromination of 1,3,5-trimethoxybenzene to form 1-bromo-2,4,6-trimethoxybenzene, followed by a Grignard reaction.

Experimental Workflow for Grignard Synthesis

Caption: Two-step synthesis via bromination and Grignard reaction.

This pathway begins with the selective monobromination of 1,3,5-trimethoxybenzene, followed by the formation of the corresponding Grignard reagent using magnesium turnings. This organometallic intermediate is then reacted with a trialkyl borate, and subsequent acidic work-up yields the desired boronic acid. While this method is longer, it can be advantageous if the starting material is not amenable to direct lithiation or if the bromo-intermediate is readily available.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2,4,6-Trimethoxyphenylboronic Acid

Disclaimer: Limited direct research has been published on the specific biological mechanism of action of 2,4,6-trimethoxyphenylboronic acid. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of the broader class of phenylboronic acids (PBAs) and their derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework that requires experimental validation for this specific compound.

Introduction

This compound is an aromatic boronic acid derivative. While its primary applications have been in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the broader class of phenylboronic acids has garnered significant interest for its diverse biological activities. This guide explores the potential mechanisms of action of this compound based on the established pharmacology of related compounds, focusing on potential anticancer and anti-inflammatory effects.

Potential Anticancer Mechanisms of Action

Phenylboronic acid and its derivatives have demonstrated notable anticancer properties, which are primarily attributed to two distinct, yet potentially synergistic, mechanisms: targeting sialic acid residues on cancer cell surfaces and inhibiting proteasome activity.[1][2]

Targeting of Sialic Acid on Cancer Cell Surfaces

A key pathological feature of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins and glycolipids.[3][4] This aberrant sialylation is implicated in tumor progression, metastasis, and immune evasion. Phenylboronic acids are known to form reversible covalent bonds with diol-containing molecules, such as sialic acids.[1][3]

This interaction presents a promising strategy for targeted cancer therapy.[1][2][3] By functionalizing nanoparticles or chemotherapeutic agents with PBA moieties, it is possible to achieve selective delivery to tumor sites, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1][4] The acidic tumor microenvironment can further enhance the binding affinity of PBA to sialic acids, providing an additional layer of selectivity.[1][5]

Logical Relationship: PBA-Sialic Acid Targeting

Caption: Phenylboronic acid binding to sialic acid on cancer cells for targeted therapy.

Proteasome Inhibition

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[6][7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

The boronic acid functional group is a key pharmacophore in several potent proteasome inhibitors, most notably the FDA-approved drug bortezomib.[1][8][9][10][11] The boron atom in these compounds interacts with the active site threonine residue of the 20S proteasome, mimicking the tetrahedral transition state of peptide hydrolysis and leading to potent and reversible inhibition.[12] It is plausible that this compound could exert a similar inhibitory effect on the proteasome, contributing to its potential anticancer activity.

Signaling Pathway: Proteasome Inhibition Leading to Apoptosis

Caption: Potential mechanism of apoptosis induction via proteasome inhibition by PBA derivatives.

Potential Anti-Inflammatory Mechanism of Action

While less defined than the anticancer mechanisms, some studies suggest that phenylboronic acid derivatives possess anti-inflammatory and antioxidant properties.[13] This may be attributed to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways. For instance, some boronic acid-containing compounds have been shown to inhibit enzymes involved in inflammatory processes.[9][14]

A potential, though unconfirmed, mechanism could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[14] By reducing oxidative stress and inhibiting pro-inflammatory enzymes, this compound could potentially attenuate the inflammatory response.

Experimental Workflow: Investigating Anti-Inflammatory Effects

Caption: A proposed experimental workflow to investigate the anti-inflammatory properties of this compound.

Quantitative Data

A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., IC50, Ki, EC50 values) regarding the biological activity of this compound. The following table presents hypothetical data points that would be crucial to determine in future experimental studies to characterize the compound's potency and efficacy.

| Parameter | Potential Target | Hypothetical Value | Significance |

| IC50 | Proteasome Chymotrypsin-like Activity | < 1 µM | Indicates potent proteasome inhibition. |

| GI50 | Cancer Cell Line (e.g., HeLa, MCF-7) | < 10 µM | Demonstrates cytotoxic activity against cancer cells. |

| Kd | Sialic Acid Binding | Low µM range | Confirms affinity for a key cancer cell surface marker. |

| IC50 | LPS-induced NO production in Macrophages | < 20 µM | Suggests anti-inflammatory potential. |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current literature. However, based on the proposed mechanisms, the following standard assays would be appropriate for its characterization.

Proteasome Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.

Methodology:

-

Purified human 20S proteasome is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Various concentrations of this compound are added to the reaction.

-

The fluorescence of the cleaved AMC product is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cancer Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for 48-72 hours.

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound.

Methodology:

-

Intact cancer cells are treated with the compound or vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

The remaining soluble proteins are collected after centrifugation.

-

The abundance of specific proteins in the soluble fraction is quantified using Western blotting or mass spectrometry.

-

Target engagement by the compound is indicated by a shift in the protein's melting temperature.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the established pharmacology of the broader class of phenylboronic acids provides a strong foundation for future investigation. The potential for this compound to act as a targeted anticancer agent through sialic acid binding and/or proteasome inhibition, as well as its putative anti-inflammatory properties, warrants further research. The experimental approaches outlined in this guide provide a roadmap for elucidating the specific biological activities and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to undertake these studies to validate the hypothesized mechanisms and explore the clinical utility of this compound.

References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of 2,4,6-Trimethoxyphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxyphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the three methoxy groups on the phenyl ring, make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is typically a white to off-white solid. It is slightly soluble in water. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 135159-25-0 | [1][2] |

| Molecular Formula | C₉H₁₃BO₅ | [1][2] |

| Molecular Weight | 212.01 g/mol | [1][2] |

| Melting Point | 96.0-103.0 °C | [3] |

| Purity | Typically ≥97.5% (HPLC) | [3] |

| Appearance | White to cream to pale yellow crystals or powder | [3] |

| Solubility | Slightly soluble in water | [2] |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

1-Bromo-2,4,6-trimethoxybenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OCH₃)₃)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,6-trimethoxybenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

After the initial exotherm subsides, the mixture is refluxed for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Add the solution of trimethyl borate dropwise to the cooled Grignard reagent solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and hexane, to afford the pure product as a white solid.

-

Synthesis Workflow

Spectroscopic Data

The identity and purity of this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Data Type | Description |

| ¹H NMR | Conforms to the expected structure.[3] |

| ¹³C NMR | Consistent with the assigned structure. |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. Researchers should always acquire their own analytical data for confirmation.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate. The electron-donating methoxy groups on this compound can influence its reactivity in these couplings.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide or triflate (1.0 equivalent)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Water (for aqueous base solutions)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its preparation via the Grignard reaction is a robust and scalable method. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many biologically active molecules and functional materials. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of this versatile building block.

References

- 1. This compound | C9H13BO5 | CID 4197996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. 2,4,6-Trimethoxybenzeneboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Stability and Storage of 2,4,6-Trimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trimethoxyphenylboronic acid. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in research and drug development applications, particularly in cross-coupling reactions where its purity is paramount. This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and shelf-life of this compound. The compound is a solid that is stable under recommended storage conditions.[1]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | Long-term: Freezer, under -20°C. Short-term (1-2 weeks): -4°C. | [2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [2] |

| Light | Keep in a dark place. | [4] |

| Moisture | Keep sealed in a dry environment. | [4] |

| Physical Form | Solid. | [2] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.[3]

-

Prevent moisture ingress, as boronic acids can be susceptible to dehydration and formation of boroxines.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, the primary degradation pathways for arylboronic acids are known to be protodeboronation and oxidation.

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be influenced by temperature. For this compound, this would result in the formation of 1,3,5-trimethoxybenzene.

Oxidation: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of various byproducts. The boronic acid group can be oxidized, potentially leading to the corresponding phenol (2,4,6-trimethoxyphenol) or other oxidative degradation products. The rate of oxidation can be influenced by the presence of oxidizing agents, light, and temperature.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. Such a study exposes the compound to a range of stress conditions to identify potential degradation products and pathways. The following protocols are generalized and should be adapted based on the specific analytical capabilities and objectives.

3.1. General Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

-

Control: A control sample, protected from stress conditions, should be analyzed at each time point.

Table 2: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. |

| Thermal Degradation | Place the solid compound and the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C). |

| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil. |

3.2. Analytical Method

A reverse-phase HPLC method is generally suitable for monitoring the degradation of arylboronic acids.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.

-

Injection Volume: 10 µL.

This method should be validated to ensure it is stability-indicating, meaning it can separate the intact compound from its degradation products.

Summary of Expected Stability Profile

Based on the known chemistry of arylboronic acids, the following stability profile for this compound can be anticipated. This should be confirmed by experimental data.

Table 3: Anticipated Stability Profile of this compound

| Condition | Expected Stability | Major Degradation Product(s) |

| Solid State (Recommended Storage) | Highly stable | - |

| Acidic (0.1 M HCl, 60°C) | Likely to degrade | 1,3,5-Trimethoxybenzene |

| Basic (0.1 M NaOH, 60°C) | Likely to degrade | 1,3,5-Trimethoxybenzene |

| Oxidative (3% H₂O₂) | Likely to degrade | 2,4,6-Trimethoxyphenol, other oxidative byproducts |

| Thermal (Solid, >80°C) | May lead to dehydration (boroxine formation) and potential decomposition | Boroxine, 1,3,5-Trimethoxybenzene |

| Photolytic | Potential for degradation, especially in solution | Various photolytic degradation products |

Conclusion

This compound is a stable solid when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture. The primary risks to its stability arise from exposure to harsh acidic, basic, oxidative, thermal, and photolytic conditions, which can lead to protodeboronation and oxidation. For critical applications in research and drug development, it is imperative to adhere to proper storage and handling protocols. Furthermore, conducting forced degradation studies is a valuable exercise to understand the intrinsic stability of the molecule and to develop robust, stability-indicating analytical methods for its quality control.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has seen extensive application in the synthesis of complex molecules, including active pharmaceutical ingredients. A key component of this reaction is the organoboron species, with boronic acids being a widely used class of reagents.

2,4,6-Trimethoxyphenylboronic acid is a sterically hindered boronic acid that presents unique challenges and opportunities in Suzuki-Miyaura coupling. Its three ortho-methoxy groups create significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. However, this steric hindrance can also be exploited to achieve selective couplings and synthesize highly substituted biaryl compounds that are often found in bioactive molecules and advanced materials. The electron-donating nature of the methoxy groups also influences the reactivity of the boronic acid.

These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling, with a focus on catalyst systems, reaction conditions, and detailed experimental protocols for the synthesis of sterically hindered biaryls.

Data Presentation: Reaction Parameters and Yields for Sterically Hindered Couplings

The successful coupling of sterically demanding boronic acids like this compound often requires specialized catalyst systems that can overcome the steric repulsion between the coupling partners. The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl halides with various boronic acids, including examples analogous to couplings with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 2 | 95 |

| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 88 |

| 3 | 1-Chloro-2,4,6-trimethylbenzene | Phenylboronic acid | [Pd(IPr)(cin)Cl] | Cs₂CO₃ | i-PrOH | RT | 1 | 98 |

| 4 | 2-Chloro-1,3-dimethylbenzene | Mesitylboronic acid | [Pd(IPr)(cin)Cl] | Cs₂CO₃ | i-PrOH | RT | 1 | 92 |

| 5 | 1-Bromo-2-chloro-3,5-difluorobenzene | This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75 |

Note: The data presented is sourced from various publications and may involve different reaction scales and optimization levels. Direct comparison should be made with caution. "RT" denotes room temperature.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of sterically hindered substrates, including a representative protocol for the use of this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with an NHC-Palladacycle Catalyst[1][2]

This protocol is adapted from a general method for the coupling of sterically hindered aryl chlorides, which is suitable for use with this compound.

Materials:

-

Aryl chloride (1.0 mmol)

-

This compound (1.2 mmol)

-

[Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamate) (0.02 mmol, 2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous isopropanol (i-PrOH) (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), and the [Pd(IPr)(cin)Cl] catalyst (0.02 mmol).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous isopropanol (5 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This is a classic and widely used protocol that can be adapted for less sterically demanding couplings.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).

-

Flush the flask with an inert gas for 5-10 minutes.

-

Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of the sterically hindered 2,4,6-trimethoxyphenylboronic acid with various aryl halides. This document outlines the key challenges associated with this transformation and offers detailed protocols and quantitative data to facilitate the successful synthesis of polysubstituted biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the coupling of sterically demanding substrates, such as this compound, presents significant challenges. The three methoxy groups in the ortho and para positions of the boronic acid create considerable steric bulk around the boron center, which can hinder the crucial transmetalation step in the catalytic cycle. Consequently, careful optimization of the catalyst system, including the choice of palladium precursor, ligand, base, and solvent, is essential to achieve high yields.

Bulky, electron-rich phosphine ligands are often required to facilitate the reaction by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. These ligands can stabilize the palladium center and facilitate the coupling of sterically congested partners.

Data Presentation

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These examples showcase the performance of different palladium catalyst systems under various reaction conditions.

Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2-Bromotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 |

| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 16 | 82 |

Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |

| 2 | 2-Chlorotoluene | Pd₂(dba)₃ | BrettPhos | K₂CO₃ | Toluene | 120 | 36 | 60 |

| 3 | 4-Chloroacetophenone | PdCl₂(Amphos)₂ | - | CsF | Dioxane | 110 | 20 | 72 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Cross-Coupling of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add degassed toluene and water to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for the Cross-Coupling of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.06 mmol, 6 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

tert-Butanol (t-BuOH, 4 mL)

-

Water (1 mL)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the aryl chloride, this compound, Pd₂(dba)₃, RuPhos, and potassium phosphate.

-

Add degassed tert-butanol and water to the vessel.

-

Seal the vessel and heat the mixture to 100 °C with stirring.

-

Monitor the reaction for completion by an appropriate analytical method (TLC, GC-MS, or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography to yield the pure biaryl product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for Suzuki Coupling with 2,4,6-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4,6-trimethoxyphenylboronic acid. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail optimized reaction conditions, experimental procedures, and key considerations for successful couplings with various aryl halides.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2]

This compound presents a unique challenge due to the steric hindrance imposed by the two ortho-methoxy groups. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[2] Consequently, the selection of an appropriate catalyst system, including the palladium source and ligand, as well as the base and solvent, is critical for achieving high yields.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3] The base plays a crucial role in activating the boronic acid for the transmetalation step.

Optimized Reaction Conditions for this compound

Due to the sterically demanding nature of this compound, careful optimization of the reaction parameters is essential for successful coupling. The following tables summarize effective conditions for the coupling of this boronic acid with various aryl bromides and chlorides.

Table 1: Reaction Conditions for Suzuki Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O (4:1) | 85 | 8 | 88 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 75 |

| 5 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 110 | 24 | 85 |

Table 2: Reaction Conditions for Suzuki Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | Buchwald Ligand SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 110 | 24 | 85 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | CsF | t-BuOH | 100 | 18 | 80 |

| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (4) | - | K₂CO₃ | DMF/H₂O (5:1) | 120 | 24 | 78 |

| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | sec-Butanol | 100 | 20 | 65 |

| 5 | 1-Chloro-2,4-difluorobenzene | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ | Toluene | 110 | 36 | 72 |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the Suzuki coupling of this compound with a representative aryl bromide and aryl chloride.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

-

Add toluene (5 mL) and water (1 mL) via syringe.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2',4',6'-trimethoxy-4-methoxy-1,1'-biphenyl.

Protocol 2: Suzuki Coupling of this compound with 4-Chloroanisole

Materials:

-

4-Chloroanisole (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

-

Buchwald Ligand SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (10 mL)

-

Water (1 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, add 4-chloroanisole (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and SPhos (0.04 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Add 1,4-dioxane (10 mL) and water (1 mL). The water should be degassed prior to use.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may require up to 24 hours for complete conversion.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Signaling Pathways and Logical Relationships

The success of the Suzuki coupling with sterically hindered substrates like this compound is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following diagram illustrates the key relationships influencing the reaction outcome.

References

Applications of 2,4,6-Trimethoxyphenylboronic Acid in Medicinal Chemistry: A Detailed Overview

Introduction

2,4,6-Trimethoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its unique electronic and steric properties, conferred by the three methoxy groups on the phenyl ring, make it a valuable reagent in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This application note explores the use of this compound in the development of kinase inhibitors and other biologically active molecules, providing detailed experimental protocols and summarizing key quantitative data.

Application in the Synthesis of Kinase Inhibitors

The 2,4,6-trimethoxyphenyl moiety is a recognized pharmacophore in the design of various kinase inhibitors. Its incorporation into small molecules can enhance binding affinity and selectivity for the target kinase. One of the key synthetic strategies to introduce this motif is the Suzuki-Miyaura coupling reaction, where this compound is coupled with a suitable heterocyclic halide.

Synthesis of Pyrimidine-Based Kinase Inhibitors

A common scaffold for kinase inhibitors is the pyrimidine ring. The following is a representative protocol for the synthesis of a 2,4,6-trimethoxyphenyl-substituted pyrimidine, a core structure in many kinase inhibitors targeting enzymes like PI3K and CDKs.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2,4,6-Trimethoxyphenyl-Substituted Pyrimidine

Materials:

-

2,4-Dichloropyrimidine

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water (solvent mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-4-(2,4,6-trimethoxyphenyl)pyrimidine.

This intermediate can be further functionalized at the C2 position through nucleophilic substitution to generate a library of potential kinase inhibitors.

Logical Workflow for Kinase Inhibitor Synthesis

Caption: Workflow for synthesizing pyrimidine-based kinase inhibitors.

Application in the Synthesis of Anticancer Chalcones

The 2,4,6-trimethoxyphenyl moiety is also a key structural feature in a class of synthetic chalcones with potent anticancer activity. These compounds are typically synthesized via a Claisen-Schmidt condensation reaction.

Synthesis of 2,4,6-Trimethoxychalcones

The following protocol describes the synthesis of a chalcone derivative bearing the 2,4,6-trimethoxyphenyl group. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Experimental Protocol: Claisen-Schmidt Condensation for the Synthesis of a 2,4,6-Trimethoxychalcone

Materials:

-

2,4,6-Trimethoxyacetophenone

-

Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Dilute hydrochloric acid (HCl)

-

Ice

-

Water

Procedure:

-

Reactant Solution: Dissolve 2,4,6-trimethoxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask with stirring.

-

Base Addition: Cool the mixture in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate and by TLC. Reaction times can vary from a few hours to overnight.

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7) to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Quantitative Data: Anticancer Activity of 2,4,6-Trimethoxychalcone Derivatives

The following table summarizes the in vitro anticancer activity of representative chalcones synthesized from 2,4,6-trimethoxyacetophenone.

| Compound ID | R-group on Benzaldehyde | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ch-19 | 4-Nitro | KYSE-450 (Esophageal) | 4.97 | [1] |

| Eca-109 (Esophageal) | 9.43 | [1] | ||

| B3 | 5-Bromo-2-pyridyl | HeLa (Cervical) | 3.204 | [2] |

| MCF-7 (Breast) | 3.849 | [2] |

Signaling Pathways Modulated by 2,4,6-Trimethoxyphenyl-Containing Compounds

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. As mentioned, this compound is a key building block for synthesizing PI3K inhibitors.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and its inhibition.

CDK1 Signaling and Cell Cycle Regulation

Cyclin-dependent kinase 1 (CDK1) is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies. Chalcones containing the 2,4,6-trimethoxyphenyl moiety have been shown to induce G2/M cell cycle arrest, suggesting a potential interaction with the CDK1 signaling pathway.

CDK1-Mediated Cell Cycle Progression

Caption: Inhibition of CDK1 by chalcones leads to cell cycle arrest.

This compound is a valuable and versatile reagent in medicinal chemistry. Its application in Suzuki-Miyaura coupling reactions facilitates the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. Furthermore, the 2,4,6-trimethoxyphenyl scaffold, readily accessible through precursors like 2,4,6-trimethoxyacetophenone, is integral to the design of potent anticancer chalcones. The continued exploration of this chemical motif is expected to yield novel drug candidates targeting critical signaling pathways in various diseases.

References

Application Notes and Protocols for 2,4,6-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyphenylboronic acid is a versatile organoboron compound with significant potential in organic synthesis and analytical chemistry. Its electron-rich aromatic ring, substituted with three methoxy groups, imparts unique reactivity and properties. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds and as a potential derivatizing agent for the analysis of diols.

Physicochemical Properties